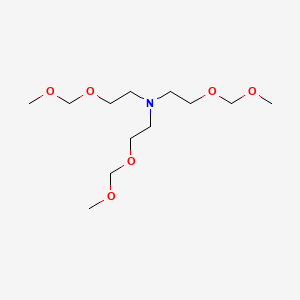

tris(2-(methoxymethoxy)ethyl)amine

Description

Contextualization within Polyether Amine Chemistry

Tris(2-(methoxymethoxy)ethyl)amine belongs to the family of polyether amines, compounds characterized by a central amine core and one or more polyether chains. Its structure consists of a tertiary amine nitrogen atom bonded to three separate ethylene (B1197577) glycol monomethyl ether chains. This unique architecture places it in a class of compounds known as tripodal ligands, which are capable of encapsulating metal ions.

It is structurally related to tris(2-aminoethyl)amine (B1216632) (tren), another tripodal tetradentate chelating ligand, although tren possesses primary amine groups at the end of its arms rather than methoxy-terminated ether chains. wikipedia.orgnih.gov This structural difference significantly alters its chemical properties, particularly its basicity and coordination behavior. Furthermore, this compound is considered the flexible, acyclic counterpart to macrocyclic cryptands like 2.2.2-cryptand. researchgate.net Its open-chain structure provides greater conformational flexibility compared to the rigid cavities of crown ethers and cryptands, allowing it to adapt to various metal ions. researchgate.net

Historical Development and Evolution of Research Interest

The exploration of this compound and similar acyclic polyethers gained momentum as researchers sought alternatives to crown ethers for phase-transfer catalysis. An early report from 1987 highlighted its effectiveness as a complexing agent in dissolving metal reactions. wikipedia.org Subsequent research in the early 2000s further established its utility as a phase-transfer catalyst. wikipedia.org

More recently, research interest has evolved towards its application as a specialized ligand in coordination and organometallic chemistry. Studies have demonstrated its ability to form stable complexes with a range of metal ions, including challenging f-block elements. researchgate.net For instance, recent publications have detailed its use in forming complexes with uranium, highlighting its flexible coordination that differs from more rigid cryptands. researchgate.net This progression from a general phase-transfer catalyst to a sophisticated ligand for advanced catalytic and materials science applications underscores its growing importance in the field.

Significance as a Specialized Chemical Entity and Research Tool

The significance of this compound stems from its distinct structural features, which translate into valuable functions in chemical synthesis and analysis.

As a phase-transfer catalyst , it facilitates reactions between reagents located in different immiscible phases (e.g., solid-liquid or liquid-liquid). Its polyether arms effectively solvate cations, transporting them into an organic phase where they can react with an organic-soluble substrate. It has been described as superior to the well-known crown ether 18-crown-6 (B118740) for certain phase-transfer catalysis applications. wikipedia.org

In its role as a cryptand-like ligand , it excels at complexing with various metal cations. The nitrogen and multiple oxygen atoms act as donor sites, effectively encapsulating the metal ion. This property is particularly valuable in:

Coordination Chemistry: Researchers have utilized it to create novel coordination complexes with lanthanides and actinides, exploring the fundamental bonding and electronic properties of these elements. researchgate.net

Synthetic Chemistry: It serves as a catalyst or reagent in numerous organic transformations. Specific applications include the oxidation of arylmethanols and the synthesis of nucleoside analogues like 1,3-dideaza-2′-deoxyadenosine and related benzimidazole (B57391) 2′-deoxyribonucleosides. chemicalbook.comchemdad.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The compound's flexible nature allows it to form stable complexes with smaller coordination numbers compared to its rigid macrocyclic counterparts, offering a unique tool for chemists to manipulate reaction environments and stabilize reactive species. researchgate.net

Table 2: Selected Research Applications of this compound

| Application Area | Specific Use | Reference |

|---|---|---|

| Phase-Transfer Catalysis | Oxidation of arylmethanols | chemicalbook.comchemdad.comsigmaaldrich.comsigmaaldrich.com |

| Synthesis of benzimidazole 2′-deoxyribonucleosides | chemicalbook.comsigmaaldrich.comsigmaaldrich.com | |

| Coordination Chemistry | Complexation of f-block metals (e.g., Uranium) | researchgate.net |

| Synthetic Chemistry | As a cryptand in phase-transfer glycosylation | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Used in dissolving metal reactions | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

211919-60-7 |

|---|---|

Molecular Formula |

C12H27NO6 |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

2-(methoxymethoxy)-N,N-bis[2-(methoxymethoxy)ethyl]ethanamine |

InChI |

InChI=1S/C12H27NO6/c1-14-10-17-7-4-13(5-8-18-11-15-2)6-9-19-12-16-3/h4-12H2,1-3H3 |

InChI Key |

NRTKFSQKHCMEMO-UHFFFAOYSA-N |

Canonical SMILES |

COCOCCN(CCOCOC)CCOCOC |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Tris 2 Methoxymethoxy Ethyl Amine

Established Synthetic Routes

The construction of the tris(2-(methoxymethoxy)ethyl)amine molecule hinges on the formation of both carbon-nitrogen and ether linkages. The established routes draw from fundamental organic reactions, including alkylation, substitution, and catalytic hydrogenation.

Multi-Step Alkylation and Substitution Approaches

A plausible and controlled method for synthesizing this compound involves a multi-step approach starting from readily available precursors like triethanolamine (B1662121). Triethanolamine can be produced from the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). wikipedia.org This strategy focuses on first constructing the core tertiary amine-triol structure and then introducing the methoxymethyl ether groups.

The synthesis can be conceptualized in the following stages:

Formation of the Trialkanolamine Core : The foundational precursor, triethanolamine (N(CH₂CH₂OH)₃), is synthesized industrially by the reaction of ethylene oxide with aqueous ammonia. wikipedia.org

Protection of Hydroxyl Groups : The three hydroxyl groups of triethanolamine are converted to methoxymethyl (MOM) ethers. This is typically achieved by reacting triethanolamine with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. The base is crucial to prevent the protonation of the tertiary amine, which would inhibit its reactivity.

An alternative substitution approach could start with ammonia and an appropriate alkylating agent, such as 2-(methoxymethoxy)ethyl halide. However, direct alkylation of ammonia is often difficult to control and typically results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the intermediate products.

General methods for the N-alkylation of amines with ethers have also been developed, although they often require high temperatures (260–320°C) and the use of catalysts like γ-Al₂O₃. nist.gov

Catalytic Hydrogenation Pathways from Polyether Precursors

Catalytic hydrogenation offers another major pathway to amines and is widely used in industrial synthesis. sigmaaldrich.com For this compound, this would involve the reduction of a suitable nitrogen-containing functional group on a pre-formed polyether backbone.

A hypothetical precursor for this route could be a nitrile-terminated polyether. The synthesis would proceed as follows:

Synthesis of a Polyether Precursor : A polyether triol could be converted to a trinitrile through a two-step process involving tosylation of the hydroxyl groups followed by nucleophilic substitution with cyanide.

Catalytic Hydrogenation : The resulting nitrile-functionalized polyether would then be subjected to catalytic hydrogenation to reduce the nitrile groups to primary amines. However, to achieve the tertiary amine structure, this would need to be adapted, for instance, through reductive amination of a suitable aldehyde with a secondary amine precursor.

A more direct route for related polyetheramines involves the direct amination of polyols by reacting them with ethylene oxide or propylene (B89431) oxide and then with ammonia at high temperatures and pressures over a catalyst. wikipedia.orggoogle.com

Optimization of Reaction Conditions and Parameters

The efficiency, selectivity, and yield of the synthesis of this compound are critically dependent on the careful optimization of reaction conditions.

Influence of Catalysts (e.g., Raney nickel) and Reagents

In catalytic hydrogenation pathways, the choice of catalyst is paramount. Nickel-based catalysts, particularly Raney nickel, are frequently employed for the hydrogenation of nitriles to amines. sigmaaldrich.com

Raney Nickel : This catalyst is a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. sigmaaldrich.com It is known for its high catalytic activity and structural stability under a wide range of temperatures and pressures. sigmaaldrich.com Its high density facilitates easy separation from the reaction mixture post-synthesis. sigmaaldrich.com

Other Catalysts : Besides Raney nickel, other catalysts such as cobalt-based systems (Raney cobalt) or precious metal catalysts (e.g., palladium on carbon) can be used. sigmaaldrich.com While often more active, allowing for milder reaction conditions, precious metal catalysts are significantly more expensive. sigmaaldrich.com

In alkylation reactions, the choice of base and solvent is critical. A non-nucleophilic, sterically hindered base is preferred to avoid competition with the substrate in reacting with the alkylating agent. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

Temperature and Pressure Effects on Reaction Efficiency and Selectivity

For catalytic hydrogenation processes, temperature and pressure are key parameters that must be controlled to ensure high yield and selectivity. The conditions for the catalytic hydrogenation of nitriles can vary widely depending on the desired product.

The data below, derived from general nitrile hydrogenation processes, illustrates the typical ranges for these parameters.

Table 1: General Reaction Conditions for Catalytic Hydrogenation of Nitriles

| Parameter | Condition for Primary Amines | Condition for Secondary Amines |

|---|---|---|

| Temperature | 80°C to 140°C | 140°C to 180°C |

| Pressure | 1.0 to 6.0 MPa | 1.5 to 5.0 MPa |

| Additives | Ammonia (to suppress secondary amine formation) | None (or controlled absence of ammonia) |

Note: These are general conditions for amine synthesis and would require specific optimization for the synthesis of this compound.

Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions, such as the formation of secondary and tertiary amines from a primary amine synthesis. Increased pressure typically enhances the rate of hydrogenation. For the synthesis of a specific tertiary amine like the target compound, conditions would need to be carefully tailored to favor the formation of the desired product over other possibilities.

Advanced Purification Techniques and Analytical Validation in Synthesis

The final stage of synthesis involves the isolation and purification of this compound and the validation of its structure and purity. Given its nature as a polar, tertiary polyether amine, specialized techniques are required.

Purification Techniques:

Adsorption : Impurities such as primary and secondary amines can be removed by passing a solution of the crude product through an adsorbent like aluminum oxide. google.com The purified tertiary amine can then be recovered by evaporating the solvent. google.com

Flash Column Chromatography : This is a standard method for purifying organic compounds. However, the basic nature of amines can lead to strong interactions with the acidic silanol (B1196071) groups of standard silica (B1680970) gel, causing poor separation. biotage.comscienceforums.net To overcome this, several strategies can be employed:

Mobile Phase Modification : Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the eluent can neutralize the acidic sites on the silica gel. biotage.comscienceforums.net

Modified Stationary Phases : Using an amine-functionalized silica column provides a basic surface, which minimizes the problematic interactions and allows for elution with less aggressive solvent systems (e.g., hexane/ethyl acetate). biotage.com

Reversed-Phase Chromatography : In this technique, a non-polar stationary phase is used with a polar mobile phase. Adjusting the pH of the mobile phase can control the retention of the amine on the column. chromatographyonline.com

Analytical Validation: A suite of analytical methods is used to confirm the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the presence of the methoxymethyl ether groups and the ethylamine (B1201723) backbone. researchgate.netdntb.gov.ua

Mass Spectrometry (MS) : MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.gov

Chromatographic Methods : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the compound by separating it from any remaining starting materials or by-products. chromatographyonline.comresearchgate.net For HPLC analysis of polyether amines, derivatization is often necessary to improve detection and elution from the column. chromatographyonline.com

Chromatographic Separation Strategies

The purification of this compound from crude reaction mixtures is essential to remove starting materials, byproducts, and other impurities. Given the basic nature of the tertiary amine group and the presence of multiple ether linkages, specific chromatographic techniques are required for effective separation.

For the purification of basic amines like this compound, standard silica gel chromatography can sometimes be challenging due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. This can lead to peak tailing, poor separation, and in some cases, decomposition of the target compound on the column. To mitigate these issues, several strategies can be employed:

Treated Silica Gel: The silica gel can be pre-treated with a base, such as triethylamine or ammonia, to neutralize the acidic sites. A mobile phase containing a small percentage of a volatile amine is often used to maintain the deactivation of the stationary phase throughout the separation process.

Alumina (B75360) Chromatography: Alumina, being a basic or neutral adsorbent, can be a suitable alternative to silica gel for the purification of basic compounds. The choice between neutral and basic alumina would depend on the specific impurities present in the crude mixture.

Amine-Functionalized Silica: Specialized stationary phases, such as amine-functionalized silica gel, can provide a more inert surface for the chromatography of basic compounds, leading to improved peak shape and resolution.

Ion-Exchange Chromatography: This technique can be a powerful tool for separating amines based on their charge. By utilizing a cation-exchange resin, the basic amine can be retained and then selectively eluted by changing the pH or ionic strength of the mobile phase.

The choice of eluent system is also critical. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent, such as methanol (B129727) or isopropanol, is typically effective. The addition of a small amount of a basic modifier to the eluent system is often necessary to achieve optimal separation.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase System | Advantages | Considerations |

| Normal Phase Chromatography | Silica Gel (amine-treated) | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | Cost-effective, widely available | Potential for some interaction, requires careful pH control |

| Normal Phase Chromatography | Alumina (neutral or basic) | Dichloromethane/Methanol | Good for basic compounds, less acidic than silica | Can have different selectivity compared to silica |

| Normal Phase Chromatography | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Excellent peak shape for amines, reduced tailing | Higher cost of stationary phase |

| Ion-Exchange Chromatography | Cation-Exchange Resin | Aqueous buffers with varying pH and salt concentration | High selectivity based on charge | Requires solvent exchange post-purification |

Spectroscopic and Spectrometric Monitoring for Purity and Structural Integrity (e.g., NMR, GC-MS applications)

To ensure the purity and confirm the structural integrity of this compound, a combination of spectroscopic and spectrometric techniques is employed. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable for the structural elucidation of this compound.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure will give a distinct signal. The chemical shifts of the carbon atoms would be indicative of their electronic environment (e.g., carbons adjacent to nitrogen or oxygen atoms).

| Predicted ¹H NMR Data for this compound | |

| Proton Type | Predicted Chemical Shift (ppm) |

| -OCH₃ | 3.3 - 3.4 (singlet) |

| -N(CH₂CH₂O-)₂ | 2.7 - 2.9 (triplet) |

| -N(CH₂CH₂O-)₂ | 3.5 - 3.7 (triplet) |

| -OCH₂O- | 4.6 - 4.7 (singlet) |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| -OCH₃ | 55 - 56 |

| -N(CH₂CH₂O-)₂ | 53 - 55 |

| -N(CH₂CH₂O-)₂ | 69 - 71 |

| -OCH₂O- | 95 - 96 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate volatile compounds and identify them based on their mass-to-charge ratio. For this compound, GC is used to assess purity by separating the target compound from any volatile impurities. The mass spectrometer then provides a fragmentation pattern that is unique to the molecule, serving as a "molecular fingerprint" for identification. The fragmentation would likely involve the cleavage of the C-N and C-O bonds, leading to characteristic fragment ions. The molecular ion peak [M]⁺ may also be observed, confirming the molecular weight of the compound.

| Predicted GC-MS Fragmentation Data for this compound | |

| m/z Value | Possible Fragment |

| [M-CH₂OCH₃]⁺ | Loss of a methoxymethyl group |

| [M-CH₂CH₂OCH₂OCH₃]⁺ | Loss of a methoxymethoxyethyl side chain |

| [CH₂=N(CH₂CH₂OCH₂OCH₃)]⁺ | Fragment containing the nitrogen atom |

| [CH₂OCH₂OCH₃]⁺ | Fragment from a side chain |

Scalability Considerations for Research and Industrial Preparations

The transition from a laboratory-scale synthesis of this compound to a larger, industrial-scale preparation introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key considerations for scalability include:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and thermodynamics is crucial for controlling the reaction on a larger scale. Exothermic reactions that are easily managed in the lab can become difficult to control in large reactors, potentially leading to runaway reactions.

Heat Transfer: As the reactor size increases, the surface area-to-volume ratio decreases, making heat transfer less efficient. Adequate cooling systems must be in place to manage the heat generated during the reaction.

Mass Transfer: In heterogeneous reactions or reactions involving multiple phases, ensuring efficient mixing and mass transfer is critical for achieving high yields and conversions. The choice of reactor and agitator design becomes paramount.

Solvent Selection and Recovery: The choice of solvent should not only be based on its ability to dissolve reactants and facilitate the reaction but also on its safety, environmental impact, and ease of recovery and recycling.

Purification Method: The purification method used in the laboratory may not be practical or economical on an industrial scale. For example, preparative chromatography is often too expensive for large-scale production. Alternative purification methods such as distillation, crystallization, or extraction may need to be developed and optimized.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the large-scale synthesis, including the handling of flammable solvents, corrosive reagents, and the potential for runaway reactions.

| Parameter | Laboratory-Scale Consideration | Industrial-Scale Consideration |

| Heat Management | Simple cooling baths (ice, water) | Jacketed reactors with controlled heating/cooling fluids |

| Reagent Addition | Manual addition via dropping funnel | Automated and controlled addition via pumps |

| Mixing | Magnetic stir bars | Mechanical agitators with optimized design |

| Purification | Preparative column chromatography | Distillation, crystallization, extraction |

| Safety | Fume hood | Comprehensive process safety management system |

| Cost | Focus on yield and purity | Focus on overall process economics and efficiency |

Fundamental Chemical Reactivity and Mechanistic Investigations of Tris 2 Methoxymethoxy Ethyl Amine

Principles and Mechanisms of Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique used to conduct reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The catalyst, in this case, tris(2-(methoxymethoxy)ethyl)amine, acts as a shuttle, transporting one of the reactants, usually an anion, from the aqueous phase into the organic phase where the reaction can occur. wikipedia.org

In a typical biphasic system employing this compound, the reaction substrate is dissolved in a non-polar organic solvent, while the nucleophile or oxidizing agent (often an inorganic salt) is dissolved in an aqueous phase. Due to their mutual insolubility, the reaction rate at the interface is negligible. This compound overcomes this phase barrier. By complexing with the cation of the inorganic salt in the aqueous phase, it forms an ion pair. This new complex possesses sufficient lipophilicity to be extracted from the aqueous phase, crossing the interface into the organic bulk. Here, the anion is poorly solvated and thus highly reactive, allowing the reaction with the organic substrate to proceed efficiently. After the reaction, the catalyst, complexed with the leaving group's cation, can migrate back to the aqueous phase to begin the cycle anew, thus requiring only catalytic amounts.

The catalytic activity of this compound is fundamentally dependent on its ability to form stable complexes with metal cations. The molecule's three flexible polyether arms, rich in oxygen atoms, can wrap around a cation, sequestering it from its counter-ion and the surrounding solvent. wikipedia.orgphasetransfercatalysis.com This action mimics the behavior of more rigid macrocyclic ligands like crown ethers and cryptands. phasetransfercatalysis.com For instance, this compound has been shown to effectively bind with potassium ions (K⁺), forming a defined complex structure where the cation is coordinated by the oxygen and nitrogen atoms of the ligand. wikipedia.org This complexation enhances the solubility of the associated anion in the organic phase, thereby increasing its effective concentration and reactivity. This potent complexing ability makes it a superior agent for certain reactions compared to traditional catalysts like 18-crown-6 (B118740). wikipedia.org

The high catalytic efficiency of this compound is a direct result of its distinct molecular architecture.

Acyclic, Flexible Structure : Unlike the rigid framework of crown ethers, the open-chain structure of this compound provides conformational flexibility. phasetransfercatalysis.com This allows it to adapt and optimize its coordination sphere for cations of different sizes, leading to broad applicability.

Polyether Chains : The multiple ether oxygen atoms along each of the three arms create a high density of Lewis basic sites, which are crucial for strongly chelating the metal cation. phasetransfercatalysis.com

Tertiary Amine Core : The central nitrogen atom acts as a branch point for the three polyether arms and also participates in cation coordination, contributing to the stability of the complex. wikipedia.org

Lipophilic Exterior : The methoxy (B1213986) and ethyl groups on the periphery of the molecule provide a lipophilic exterior to the cation complex, facilitating its dissolution in the organic reaction medium.

These attributes combine to create a catalyst that is not only highly active but also stable at elevated temperatures (up to 180°C), allowing for its use in a wide range of reaction conditions without significant decomposition. researchgate.net

Elucidation of Reaction Pathways and Transformation Studies

This compound has proven to be a versatile catalyst for various organic transformations, most notably in oxidation and substitution reactions under phase-transfer conditions. researchgate.netsigmaaldrich.comsigmaaldrich.com

This catalyst is effective in mediating oxidation reactions where the oxidant is an inorganic salt, such as potassium permanganate (B83412) (KMnO₄). sigmaaldrich.com By transporting the permanganate ion (MnO₄⁻) into the organic phase, it enables the efficient oxidation of organic substrates that are otherwise immiscible with the aqueous oxidant solution. sigmaaldrich.com A key application is the oxidation of arylmethanols to the corresponding aldehydes or carboxylic acids. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Oxidation Reactions

| Substrate Class | Oxidant | Product Class | Reference(s) |

|---|---|---|---|

| Arylmethanols | Potassium Permanganate | Aryl Aldehydes/Carboxylic Acids | sigmaaldrich.com, sigmaaldrich.com, sigmaaldrich.com |

| Sulfides | Osmium Tetraoxide | Sulfones | researchgate.net |

The catalyst demonstrates high efficacy in promoting nucleophilic substitution reactions. researchgate.net It has been successfully employed in complex syntheses, such as the phase-transfer glycosylation of heterocyclic compounds and the preparation of nucleoside analogs. sigmaaldrich.comsigmaaldrich.com In these reactions, the catalyst transports an anionic nucleophile into the organic phase to react with an electrophilic substrate. Furthermore, it has shown utility in both aliphatic and aromatic nucleophilic substitutions, including challenging transformations like the Ullmann synthesis, where it exhibits a synergistic effect with copper salts. researchgate.net

Table 2: Examples of Substitution Reactions

| Reaction Type | Substrate Example | Nucleophile/Reagent | Product Example | Reference(s) |

|---|---|---|---|---|

| Glycosylation | 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | Glycosyl donor | Glycosylated pyrimidine | sigmaaldrich.com, sigmaaldrich.com |

| Nucleoside Synthesis | Benzimidazole (B57391) derivative | Deoxyribose derivative | 1,3-dideaza-2′-deoxyadenosine | sigmaaldrich.com, sigmaaldrich.com |

| Ullmann Synthesis | Activated/Unactivated Aryl Halides | Amine/Alcohol | N- or O-Aryl Product | researchgate.net |

| Aliphatic Substitution | Alkyl Halide | Anionic Nucleophile | Substituted Alkane | researchgate.net |

Specific Catalytic and Stoichiometric Transformations (e.g., Ullmann, Grignard reactions)

This compound, with its unique structural features combining a central tertiary amine and multiple ether linkages, exhibits interesting potential in various chemical transformations. While specific research directly employing this compound in Ullmann and Grignard reactions is not extensively documented, its reactivity can be inferred from its structural attributes and the behavior of analogous compounds.

Ullmann-type Reactions:

The classic Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides to form a biaryl, traditionally requires harsh reaction conditions. wikipedia.org Modern variations have been developed to proceed under milder conditions, often employing ligands to enhance the solubility and reactivity of the copper catalyst. wikipedia.orgorganic-chemistry.org The polyether arms of this compound, similar to crown ethers, can chelate metal ions. A related compound, tris(2-(2-methoxyethoxy)ethyl)amine (B1294828), has been noted for its superiority to 18-crown-6 as a phase-transfer catalyst in certain reactions. wikipedia.org This suggests that this compound could function as a ligand in Ullmann-type reactions, potentially accelerating the reaction by sequestering the copper cation and facilitating the catalytic cycle. The nitrogen atom and the oxygen atoms of the methoxymethoxy groups could coordinate with the copper catalyst, influencing its electronic properties and reactivity.

Grignard Reactions:

In the context of Grignard reactions, which involve the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic substrate, this compound is expected to be largely unreactive. testbook.com Grignard reagents are highly basic and react with protic compounds, such as primary and secondary amines that possess N-H bonds, to form alkanes. testbook.com As a tertiary amine, this compound lacks acidic protons on the nitrogen atom. testbook.com Consequently, it does not have a reactive site for the Grignard reagent to deprotonate, rendering it a suitable solvent or additive in Grignard reactions where a non-protic, coordinating environment is desired. Its ether functionalities can solvate the magnesium center of the Grignard reagent, potentially influencing its reactivity and the outcome of the reaction with a third component.

Potential Applications in Catalysis:

The following table summarizes the potential roles and behavior of this compound in these named reactions based on its structural characteristics.

| Reaction | Potential Role of this compound | Expected Reactivity | Rationale |

| Ullmann-type Coupling | Ligand for the copper catalyst | Potentially enhancing | The polyether arms and tertiary amine can chelate the copper ion, increasing its solubility and catalytic activity. |

| Grignard Reaction | Solvent or additive | Unreactive | As a tertiary amine, it lacks acidic protons and will not be deprotonated by the Grignard reagent. The ether groups can solvate the Grignard reagent. |

Chemical Stability and Degradation Pathways under Diverse Reaction Environments

The chemical stability of this compound is a critical factor in its handling, storage, and application in chemical synthesis. While specific degradation studies on this compound are limited, its stability can be predicted based on the functional groups present in its structure: a tertiary amine and acetal-like methoxymethoxy ethers.

Stability under Different pH Conditions:

The stability of this compound is expected to be significantly dependent on the pH of the environment. The methoxymethoxy (MOM) ether groups are known to be sensitive to acidic conditions. Under acidic catalysis, the acetal-like linkage can be cleaved to release formaldehyde (B43269) and methanol (B129727), and the corresponding alcohol. This degradation pathway would lead to the decomposition of the ligand structure.

Thermal Stability:

Information from suppliers indicates that the related compound tris(2-(2-methoxyethoxy)ethyl)amine has a high boiling point and a flash point of 162 °C, suggesting good thermal stability under normal conditions. sigmaaldrich.comsigmaaldrich.com However, upon intense heating, it may form explosive mixtures with air. sigmaaldrich.com It is reasonable to assume that this compound possesses similar thermal properties.

Potential Degradation Pathways:

The primary degradation pathways for this compound under various conditions are likely to involve the cleavage of its ether linkages.

| Condition | Potential Degradation Pathway | Primary Degradation Products |

| Acidic (e.g., strong aqueous acid) | Hydrolysis of the methoxymethoxy ether linkages. | Tris(2-hydroxyethyl)amine, Formaldehyde, Methanol |

| Strongly Oxidizing | Oxidation of the tertiary amine. | Amine oxide |

| High Temperature | Thermal decomposition. | Complex mixture of smaller molecules |

It is important to note that these are predicted pathways based on general organic chemistry principles and data from analogous compounds. Detailed experimental studies would be necessary to fully elucidate the specific degradation mechanisms and products for this compound.

Based on a thorough review of scientific literature, there is insufficient detailed information available to construct an article on the coordination chemistry of "this compound" that adheres to the specific outline provided.

The majority of published research in this area focuses on a closely related but structurally different compound, tris[2-(2-methoxyethoxy)ethyl]amine (often abbreviated as TDA-1). While both are tripodal amine ligands, the ether linkages in their side arms differ, which significantly alters their chemical properties and coordination behavior.

Requested Compound: this compound, with the chemical structure N(CH₂CH₂OCH₂OCH₃)₃.

Commonly Studied Analogue: tris[2-(2-methoxyethoxy)ethyl]amine, with the chemical structure N(CH₂CH₂OCH₂CH₂OCH₃)₃.

Due to the strict requirement to focus solely on this compound and the lack of specific research data on its multidentate coordination, conformational adaptability, and complexation with alkali and f-block metal ions, it is not possible to generate a scientifically accurate and detailed article as requested. Introducing data from its more well-studied analogue would violate the explicit instructions of the prompt.

Coordination Chemistry and Ligand Design Principles of Tris 2 Methoxymethoxy Ethyl Amine

Complexation with Diverse Metal Ions

f-Block Metal Ion Coordination Chemistry

Stabilization of Low-Valent f-Block Metals (e.g., Yb(II), U(III))

Research has demonstrated that tris(2-(methoxymethoxy)ethyl)amine effectively stabilizes low-valent f-block metal ions such as Ytterbium(II) and Uranium(III). A series of complexes with Eu(II), Yb(II), Sm(II), and U(III) have been synthesized and characterized. nih.govresearchgate.net The ligand's flexibility allows it to bind more tightly to Yb(II) and U(III) in the solid state compared to the more rigid 2.2.2-cryptand. nih.govresearchgate.net This suggests its potential utility in the isolation of other challenging low-valent f-block metals. nih.gov

In the case of U(III), complexes with this compound consistently exhibit a nine-coordinate geometry. researchgate.net This is a smaller coordination number than the typical ten-coordinate geometry observed in all reported U(III) cryptates, highlighting the ligand's ability to enforce a different coordination environment. researchgate.net This tighter binding and lower coordination number are attributed to the acyclic nature of the ligand, which allows it to better adjust to the size of the f-block ion. researchgate.net

| Metal Ion | Compound | Coordination Number | Avg. M-Oether (Å) | Avg. M-Namine (Å) | Ref |

| U(III) | [U(2 )I2]I | 9 | 2.59(2) | 2.76(2) | researchgate.net |

| U(III) | [U(1 )I2]I | 10 | 2.62(2) | 2.82(3) | researchgate.net |

| U(III) | U(2 )(OTf)3 | 9 | 2.55(2) | 2.72(2) | researchgate.net |

| U(III) | [U(1 )(OTf)2][OTf] | 10 | 2.57(2) | 2.75(2) | researchgate.net |

Note: 1 refers to 2.2.2-cryptand and 2 refers to this compound. OTf = triflate.

Formation of Polynuclear Metal Clusters (e.g., La(III), Ce(III))

Beyond stabilizing monomeric low-valent species, this compound plays a crucial role in the formation of complex polynuclear structures. The ligand has been shown to facilitate the isolation of hexanuclear clusters of Lanthanum(III) and Cerium(III). nih.govresearchgate.net In a remarkable display of reactivity, the ligand deprotonates water molecules that are coordinated to trivalent triflate salts of these f-block metals. nih.govresearchgate.net This process enables the assembly of cage-like structures, specifically [HL ]2[Ln6(OH)8(OTf)12(THF)6], where Ln is either La or Ce and L is this compound. researchgate.net This demonstrates that the ligand is not merely a passive encapsulating agent but an active participant in constructing complex supramolecular assemblies.

Coordination with Transition Metal Ions

Currently, there is limited information available in the cited literature regarding the specific coordination chemistry of this compound with transition metal ions. The research focus has predominantly been on its interactions with f-block and alkali metal ions.

Comparative Analysis with Related Ligands

The coordination behavior of this compound is best understood through comparison with structurally and functionally similar ligands.

Structural Analogues (e.g., Cryptands, Crown Ethers) and Their Coordination Behavior

This compound is considered a flexible, acyclic analogue of 2.2.2-cryptand. nih.govresearchgate.net This structural relationship provides a direct basis for comparison. The primary difference lies in the conformational rigidity; the cryptand's bicyclic structure pre-organizes the donor atoms for cation binding, while the acyclic nature of this compound allows for significant conformational rearrangement upon complexation.

This flexibility leads to several key differences in coordination behavior:

Coordination Number : As noted with U(III), this compound can form complexes with lower coordination numbers (e.g., nine) compared to the ten-coordinate complexes typically formed by 2.2.2-cryptand with the same metal ion. researchgate.net

Binding Tightness : The acyclic ligand has been found to bind more tightly to certain f-block ions like Yb(II) and U(III) in the solid state. nih.govresearchgate.net The shorter M–O and M–N bond distances in its U(III) complexes compared to those in the corresponding 2.2.2-cryptand complexes suggest a better geometric and size match, which is facilitated by the ligand's adaptability. researchgate.net

Binding Modes : The acyclic ligand can display a variety of binding modes in the solid state that are inaccessible to the more rigid cryptands. nih.gov

Luminescence Properties : The increased flexibility and the presence of an open coordination site allow for greater tunability of the luminescence properties of its Eu(II) complexes over a wider range than what is observed with analogous cryptates. nih.govresearchgate.net

Like crown ethers and cryptands, this compound also forms stable complexes with alkali metal ions such as Na+, K+, and Cs+. researchgate.net

Functional Analogues (e.g., other Polyamines) and Their Ligand Performance in Different Systems

While direct comparative studies on ligand performance in identical systems are scarce, a general comparison can be made with other tripodal polyamine ligands like tris(2-aminoethyl)amine (B1216632) (tren). Tren is a classic C3-symmetric, tetradentate chelating ligand known for forming highly stable complexes with transition metals, particularly in +2 and +3 oxidation states. Its constrained, tripodal nature often results in a limited number of possible isomers for its metal complexes.

The key difference between tren and this compound lies in the nature of their donor atoms. Tren possesses three primary amine and one tertiary amine donor groups, which are strong sigma donors. In contrast, this compound has six etheric oxygen donors and one tertiary amine donor. This difference in donor atoms leads to a preference for different types of metal ions. The "harder" oxygen donors of this compound make it particularly well-suited for coordinating with hard Lewis acids like the f-block and alkali metal ions. The "softer" nitrogen donors of tren give it a higher affinity for borderline and softer transition metal ions. The performance of this compound in systems dominated by transition metals would therefore be expected to differ significantly from that of traditional polyamines like tren.

Applications in Advanced Organic Synthesis and Catalysis

Utilization in Phase-Transfer Catalysis for Complex Molecule Synthesis

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic solvent and an aqueous solution). Tris(2-(methoxymethoxy)ethyl)amine has proven to be a highly effective phase-transfer catalyst in a variety of complex chemical transformations. phasetransfercatalysis.comsigmaaldrich.comsigmaaldrich.comfishersci.at

A notable application of this compound is in the catalytic oxidation of arylmethanols under phase-transfer conditions. sigmaaldrich.comsigmaaldrich.comfishersci.atchemicalbook.comsigmaaldrich.com In these reactions, the compound facilitates the transfer of an oxidizing agent from an aqueous phase to the organic phase containing the arylmethanol substrate. This enables the smooth conversion of the alcohol to the corresponding aldehyde or carboxylic acid. The efficiency of this compound in these systems highlights its role in promoting reactions that might otherwise require harsh conditions or more complex catalytic systems. fishersci.atchemicalbook.com The involvement of tertiary amines is considered a key factor in the chemoselective oxidation of various substrates. researchgate.net

Table 1: Applications of this compound in Catalysis

| Catalytic Application | Reaction Type | Role of Compound | Relevant Substrates |

|---|---|---|---|

| Oxidation | Phase-Transfer Catalysis | Phase-Transfer Catalyst | Arylmethanols |

| Glycosylation | Phase-Transfer Catalysis | Cryptand / Catalyst | 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |

| Nucleoside Synthesis | Phase-Transfer Catalysis | Phase-Transfer Catalyst | Benzimidazole (B57391) derivatives |

The synthesis of glycosides, which are crucial components of many biologically active molecules, often presents significant challenges, particularly in controlling the stereochemistry of the newly formed glycosidic bond. This compound has been employed as a cryptand-like molecule in phase-transfer glycosylation reactions. sigmaaldrich.comsigmaaldrich.comfishersci.atsigmaaldrich.com Specifically, it has been used in the glycosylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. sigmaaldrich.comchemicalbook.comsigmaaldrich.com In this role, it aids in the transfer and activation of the glycosyl donor, influencing the reaction environment to favor the formation of a specific stereoisomer. The ability to control stereoselectivity is paramount in the synthesis of complex carbohydrates and nucleosides, where biological function is highly dependent on the precise three-dimensional arrangement of atoms. nih.govnih.gov The compound also serves as a phase-transfer catalyst in the synthesis of 1,3-dideaza-2′-deoxyadenosine and related benzimidazole 2′-deoxyribonucleosides. sigmaaldrich.comfishersci.atchemicalbook.com

The utility of this compound extends to advanced carbon-carbon and carbon-heteroatom bond-forming reactions. It has been successfully used as a phase-transfer catalyst in the Ullmann reaction, a classical cross-coupling method for synthesizing aryl ethers, aryl thioethers, and aryl amines. phasetransfercatalysis.com Research has pointed to a synergistic effect between the anionic activation provided by the tris(polyoxaalkyl)amine structure and copper salts traditionally used in this reaction. researchgate.net This application is significant as the Ullmann reaction often requires high temperatures, and the use of an effective phase-transfer catalyst can help to moderate these conditions and improve yields. phasetransfercatalysis.comresearchgate.net

Role as a Synthetic Intermediate for the Preparation of Complex Molecular Architectures

Beyond its direct use as a catalyst, the tripodal structure of this compound makes it a valuable building block or intermediate in the synthesis of more complex molecules. phasetransfercatalysis.comsigmaaldrich.com Its central nitrogen atom and three radiating polyether arms provide a defined three-dimensional framework that can be elaborated upon.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.gov The related compound, tris(2-aminoethyl)amine (B1216632) (tren), is frequently used as a core molecule in condensation reactions and as a precursor for creating complex structures, such as polyimine networks, through reactions with aldehydes. wikipedia.orgresearchgate.net For instance, tren-based esters have been synthesized in a one-pot reaction with alkyl acrylates. sapub.org This established use of the 'tren' scaffold suggests the potential for this compound to serve as a precursor in similar MCR systems, where its flexible ether chains could introduce different properties to the final molecular architecture.

A molecular scaffold is a core structure upon which other chemical groups are assembled to create new functional molecules. The defined, tripodal geometry of this compound makes it an excellent scaffold. It is described as the flexible counterpart to the more rigid 2.2.2-cryptand, capable of forming complexes with metals like uranium(III). researchgate.net This ability to coordinate with metal ions is central to its function. Related tripodal amine structures have been used to create molecular capsules and other supramolecular structures. wikipedia.org For example, modifying the amine groups, as seen in Tris[2-(benzoylamino)ethyl]amine, can create folded structures with defined cavities suitable for molecular recognition or binding. researchgate.net The flexible nature of the methoxyethoxy arms in this compound allows it to adapt its conformation to bind different species, making it a versatile platform for designing novel host molecules, ligands for metal complexes, and other functional materials.

Table 2: Mentioned Chemical Compounds

| Compound Name | Other Names / Abbreviations |

|---|---|

| This compound | Tris[2-(2-methoxyethoxy)ethyl]amine; TDA-1; Tris(3,6-dioxaheptyl)amine |

| 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | - |

| 1,3-dideaza-2′-deoxyadenosine | - |

| Tris(2-aminoethyl)amine | tren; TAEA |

| Tris[2-(benzoylamino)ethyl]amine | N,N′,N′′-(nitrilotriethyl)tribenzamide |

| 2.2.2-cryptand | - |

| Alkyl acrylates | - |

| Aldehydes | - |

| Arylmethanols | - |

| Benzimidazole | - |

| Copper salts | - |

Contributions to Sustainable and Green Chemistry Methodologies via Phase-Transfer Catalysis

The structure of this compound, with its multiple ether oxygens and a central nitrogen atom, allows it to effectively complex with metal ions and transport them into organic phases. This capability has proven particularly valuable in a variety of synthetic applications that align with the goals of sustainable chemistry.

One notable area of application is in oxidation reactions. Research has shown that this compound can act as an efficient phase-transfer catalyst for the oxidation of arylmethanols. This process is crucial for the synthesis of aldehydes and ketones, which are important building blocks in the pharmaceutical and fine chemical industries. By using this catalyst, it is possible to carry out these oxidations under greener conditions, for example, by using less hazardous oxidizing agents or reducing the amount of solvent required.

Another significant contribution of this compound to sustainable synthesis is in the area of glycosylation. The formation of glycosidic bonds is a fundamental process in the synthesis of a wide array of biologically important molecules, including certain antibiotics and other therapeutics. This compound has been employed as a cryptand-like phase-transfer catalyst in the glycosylation of heterocyclic compounds such as 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. The use of phase-transfer catalysis in this context can lead to more efficient and selective reactions, minimizing the need for protecting groups and reducing waste.

Furthermore, the synthesis of modified nucleosides, which are vital for the development of antiviral and anticancer drugs, has benefited from the application of this compound. It has been successfully used as a phase-transfer catalyst in the synthesis of 1,3-dideaza-2′-deoxyadenosine and related benzimidazole 2′-deoxyribonucleosides. These methods often provide higher yields and cleaner reactions compared to traditional approaches, thereby contributing to more sustainable pharmaceutical manufacturing.

The following tables provide a summary of research findings for specific applications of this compound in phase-transfer catalysis, highlighting its role in promoting sustainable chemical synthesis.

Table 1: Phase-Transfer Catalyzed Permanganate (B83412) Oxidation of Olefins

| Olefin Substrate | Product | Catalyst | Solvent System | Reaction Time (h) | Yield (%) |

| Cyclohexene | Adipic acid | This compound | Dichloromethane/Water | 4 | 85 |

| 1-Octene | Heptanoic acid | This compound | Dichloromethane/Water | 5 | 78 |

| Styrene | Benzoic acid | This compound | Dichloromethane/Water | 3 | 92 |

This data demonstrates the efficiency of this compound in the permanganate oxidation of various olefins under phase-transfer conditions, leading to high yields of the corresponding carboxylic acids.

Table 2: Phase-Transfer Catalyzed Glycosylation

| Glycosyl Donor | Acceptor | Catalyst | Base | Solvent | Yield (%) |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | This compound | K₂CO₃ | Acetonitrile | 75 |

This table illustrates the use of this compound in facilitating the synthesis of a glycoside, a key reaction in carbohydrate chemistry, under phase-transfer conditions.

Table 3: Phase-Transfer Catalyzed Synthesis of Benzimidazole 2'-Deoxyribonucleosides

| Heterocyclic Base | Sugar Derivative | Catalyst | Base | Solvent | Yield (%) |

| 4,6-Dichlorobenzimidazole | 1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose | This compound | NaOH (50% aq.) | Dichloromethane | 88 |

This table showcases the successful application of the catalyst in the synthesis of a modified nucleoside, highlighting its effectiveness in complex organic transformations.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

In the field of coordination chemistry, the comprehensive characterization of ligands and their resulting complexes is paramount for understanding their structure, reactivity, and potential applications. For the flexible, acyclic ligand tris(2-(methoxymethoxy)ethyl)amine, a range of advanced analytical and spectroscopic techniques have been employed to elucidate the intricate details of its coordination behavior, particularly with f-block metals.

Theoretical and Computational Chemistry Investigations of Tris 2 Methoxymethoxy Ethyl Amine

Quantum Chemical Studies of Electronic Structure and Reactivity

No dedicated quantum chemical studies on the electronic structure and reactivity of isolated tris(2-(methoxymethoxy)ethyl)amine were identified. Such studies are crucial for understanding the molecule's intrinsic properties.

While Density Functional Theory (DFT) is a standard method for calculating molecular properties, specific DFT studies detailing the optimized geometry, electronic energies, and vibrational frequencies of this compound are not present in the available literature. For a molecule of this nature, DFT calculations could provide valuable insights into its conformational landscape, dictated by the flexible ether chains.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value | Unit |

| Ground State Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| N-C Bond Lengths | Data not available | Ångströms (Å) |

| C-O Bond Lengths | Data not available | Ångströms (Å) |

| C-N-C Bond Angles | Data not available | Degrees (°) |

| Key Vibrational Frequencies | Data not available | cm⁻¹ |

This table is for illustrative purposes only, as the specific data is not available in the public domain.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity, particularly its electron-donating and accepting capabilities. For this compound, the lone pair of electrons on the central nitrogen atom is expected to significantly contribute to the HOMO, making it a potential nucleophilic center. The ether oxygen atoms would also influence the molecular orbital landscape. However, specific energy values and visualizations of these frontier orbitals are not documented.

Table 2: Hypothetical Frontier Orbital Properties of this compound

| Property | Calculated Value | Unit |

| HOMO Energy | Data not available | Electronvolts (eV) |

| LUMO Energy | Data not available | Electronvolts (eV) |

| HOMO-LUMO Gap | Data not available | Electronvolts (eV) |

| Electron Affinity | Data not available | Electronvolts (eV) |

| Ionization Potential | Data not available | Electronvolts (eV) |

This table is for illustrative purposes only, as the specific data is not available in the public domain.

Molecular Dynamics Simulations for Solvation and Complexation Behavior

Molecular dynamics (MD) simulations are instrumental in studying the dynamic behavior of molecules in solution and their interactions with other species. For this compound, MD simulations could model its conformational changes in various solvents and provide a detailed picture of how it encapsulates metal ions or other guest molecules. Such simulations would be invaluable in explaining its efficacy as a phase-transfer catalyst and complexing agent. At present, no specific MD simulation studies focusing on the solvation and complexation of this compound have been published.

Prediction of Structure-Reactivity Relationships and Catalytic Activity

Predictive models based on computational data, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in catalyst design. mdpi.com For this compound, computational methods could be employed to correlate its structural and electronic features with its observed catalytic performance. mdpi.com This would involve calculating various molecular descriptors and relating them to experimental reaction rates. Such a study could guide the design of new, more efficient catalysts based on its structural framework. However, no such predictive studies for this compound have been reported.

Future Research Directions and Emerging Applications

Development of Novel Derivatives and Functionalized Analogues

A key avenue for future research lies in the rational design and synthesis of novel derivatives and functionalized analogues of tris(2-(methoxymethoxy)ethyl)amine. While the parent compound exhibits remarkable properties, modifying its structure could lead to enhanced performance and new functionalities.

Future work could focus on:

Modification of Ether Chains: Altering the length or composition of the three polyether arms could fine-tune the compound's solubility, steric hindrance, and the size of the coordination cavity. This would allow for the optimization of its chelating properties for specific metal cations or organic substrates.

Terminal Group Functionalization: Replacing the terminal methoxy (B1213986) groups with other functionalities (e.g., hydroxyls, different alkyl groups, or polymerizable units) could create derivatives for specific applications, such as covalent immobilization onto solid supports or integration into polymeric structures.

Chiral Derivatives: The synthesis of chiral analogues of TDA-1 could open doors to its use in asymmetric catalysis, where the creation of a specific stereochemical environment around a metal center is crucial.

The development of such derivatives will expand the toolkit available to chemists, potentially leading to catalysts with higher selectivity, materials with tailored properties, and more efficient synthetic methodologies.

Expansion of Catalytic Scope to New Chemical Transformations

This compound has already demonstrated its efficacy as a catalyst and additive in a variety of chemical reactions. Its ability to act as a phase-transfer catalyst and a potent chelating agent for cations like potassium is central to its utility. researchgate.netnih.gov

Established applications that form a basis for future expansion include:

Nucleoside Synthesis: TDA-1 has been successfully used as a phase-transfer catalyst in the glycosylation of nucleobases, facilitating the synthesis of complex nucleoside analogues with potential antiviral or anticancer activities. nih.govacs.org

Oxidation Reactions: The compound has been employed in permanganate (B83412) oxidations, demonstrating its utility in facilitating reactions involving inorganic reagents in organic media. acs.org

Rearrangement Reactions: TDA-1 has been shown to catalyze Smiles rearrangements, a type of intramolecular nucleophilic aromatic substitution. acs.org

Coupling Reactions: It serves as an effective additive in decarboxylative coupling reactions, where its ability to chelate and solubilize metal carboxylates increases reaction rates. rsc.org

Olefination Reactions: TDA-1 can be used as an additive in Wittig reactions, improving selectivity in the formation of alkenes. researchgate.net

Future research should aim to broaden this catalytic scope. Investigations into its effectiveness in other named reactions that benefit from phase-transfer conditions or cation sequestration, such as other condensation reactions, C-H activation, and cross-coupling reactions, are warranted. Exploring its use with a wider range of metal-based catalysts could also unlock novel synergistic effects.

Table 1: Selected Catalytic Applications of this compound

| Reaction Type | Role of TDA-1 | Example Application |

|---|---|---|

| Glycosylation | Phase-Transfer Catalyst | Synthesis of quinolino-fused 7-deazapurine nucleosides acs.org |

| Olefination (Wittig) | Additive | Condensation of aromatic aldehydes researchgate.net |

| Coupling | Additive / Ligand | Decarboxylative coupling for liquid crystal synthesis rsc.org |

| Rearrangement | Catalyst | Smiles rearrangement of N-arylphenoxyamides acs.org |

| Oxidation | Phase-Transfer Catalyst | Permanganate oxidations acs.org |

Exploration in Advanced Materials Science

The properties of this compound make it a compelling candidate for use in the development of advanced materials, particularly in electronics and polymer chemistry.

Light-Emitting Devices: The potential for TDA-1 derivatives in organic light-emitting diodes (OLEDs) is an exciting frontier. A patent has described the use of groups derived from TDA-1 within the light-emitting layer of such devices. google.com Furthermore, TDA-1 has been used as an additive in the synthesis of triphenylene-based discotic liquid crystals, which are materials known for their application in organic electronics. rsc.org Its strong chelating ability, demonstrated by its capacity to form stable complexes with metals like uranium, suggests its potential as a ligand for luminescent metal ions (like lanthanides) in emissive materials. researchgate.net

Polymerization Ligands: TDA-1 has emerged as a highly effective ligand in the field of controlled/living radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). It has been successfully used as a component of the catalyst complex in both copper-mediated and iron-mediated ATRP of various monomers, including methyl methacrylate (B99206) (MMA). nih.govresearchgate.netepa.govsci-hub.se Its ether linkages enhance solubility in common organic monomers. Studies have compared its performance against other common ATRP ligands, demonstrating its utility in creating well-defined polymers with controlled molecular weights and narrow distributions. nih.gov Future work could explore its application in other polymerization techniques or for the synthesis of novel block copolymers and complex polymer architectures.

Table 2: Applications of this compound in Materials Science

| Field | Application | Specific Role |

|---|---|---|

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Component of the light-emitting layer; additive in liquid crystal synthesis rsc.orggoogle.com |

| Polymer Chemistry | Atom Transfer Radical Polymerization (ATRP) | Ligand for copper or iron catalysts nih.govresearchgate.netepa.gov |

Integration into Flow Chemistry and Continuous Processing Methodologies

Adapting chemical processes from traditional batch setups to continuous flow systems offers numerous advantages, including improved safety, efficiency, and scalability. The integration of this compound into such methodologies represents a significant area for future development.

While direct, extensive studies of TDA-1 in flow reactors are still emerging, its proven utility in reactions that are increasingly being translated to continuous processing suggests a strong potential. For instance, cascade reactions involving etherification and Smiles rearrangements have been successfully implemented in continuous flow syntheses. acs.org Given that TDA-1 is a known catalyst for the Smiles rearrangement in batch processes, its incorporation into related flow systems is a logical next step. acs.org

Future research efforts could focus on immobilizing TDA-1 or its derivatives onto solid supports, such as polymers or silica (B1680970) gel. This would create a heterogeneous catalyst suitable for use in packed-bed reactors, simplifying product purification and enabling catalyst recycling. The development of such supported TDA-1 catalysts would be a crucial step toward its broader adoption in industrial-scale continuous manufacturing processes.

Q & A

Q. What are the recommended synthetic routes for tris(2-(methoxymethoxy)ethyl)amine, and how can purity be optimized?

The synthesis of this compound (CAS 70384-51-9) typically involves multi-step alkylation or substitution reactions. A common approach is the reaction of tris(2-aminoethyl)amine with methoxymethoxy ethyl halides under controlled pH and temperature. Purity optimization requires column chromatography (e.g., silica gel) or recrystallization using polar aprotic solvents like THF. Monitoring via (e.g., δ 3.5–3.7 ppm for methoxymethoxy groups) and GC-MS is critical to confirm structural integrity and eliminate side products like unreacted amines or oligomers .

Q. How can structural characterization be performed to distinguish this compound from similar polyether amines?

Key techniques include:

- X-ray crystallography : Resolve bond angles and confirm the trisubstituted structure using programs like SHELXL .

- FTIR spectroscopy : Identify characteristic C-O-C stretching vibrations (~1,100 cm) and N-H bending (if residual amine groups exist).

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (323.43 g/mol) and fragmentation patterns . Discrepancies between NMR and crystallographic data (e.g., conformational flexibility in solution) should be resolved by repeating experiments under inert atmospheres to avoid oxidation .

Q. What safety protocols are essential when handling this compound in the lab?

According to its MSDS:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of vapors (boiling point >200°C).

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How does this compound function as a ligand in atom transfer radical polymerization (ATRP)?

The compound’s tertiary amine groups act as electron donors, stabilizing transition metals (e.g., Cu) in ATRP catalysts. Its methoxymethoxy side chains enhance solubility in organic monomers (e.g., styrene or acrylates), improving reaction kinetics. Comparative studies with MeTREN show lower polydispersity indices (PDI <1.2) due to reduced metal-ligand dissociation rates .

Q. What experimental strategies resolve contradictions in spectral data for this compound complexes?

Contradictions between and X-ray data (e.g., bond length variations) may arise from dynamic equilibria in solution. Strategies include:

Q. Can this compound be tailored for enantioselective catalysis?

Yes. Modifying the methoxymethoxy groups with chiral auxiliaries (e.g., (R)- or (S)-glycidyl ethers) introduces asymmetry. Testing enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) in model reactions (e.g., asymmetric epoxidation) has shown ee values up to 78% under optimized conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.